molecular formula C13H8ClN3O4S B2697417 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole CAS No. 301314-40-9

1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2697417
CAS No.: 301314-40-9
M. Wt: 337.73
InChI Key: ZHLXTMPMXWHJRT-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a benzodiazole ring substituted with a 2-chloro-5-nitrobenzenesulfonyl group, which imparts specific chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzodiazole derivatives.

    Reduction: Formation of 1-(2-amino-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with specific amino acid residues.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzenesulfonyl chloride
  • 2-chloro-5-nitrobenzenesulfonic acid
  • 2-chloro-5-nitrobenzenesulfonamide

Uniqueness

1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to the presence of both the benzodiazole ring and the 2-chloro-5-nitrobenzenesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its significance in scientific research.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-10-6-5-9(17(18)19)7-13(10)22(20,21)16-8-15-11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLXTMPMXWHJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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